molecular formula C15H18N2O3 B11846278 N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide CAS No. 112081-40-0

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide

Cat. No.: B11846278
CAS No.: 112081-40-0
M. Wt: 274.31 g/mol
InChI Key: NMQJDEDRZIUFBH-UHFFFAOYSA-N
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Description

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide is an organic compound belonging to the class of indole derivatives. This compound is characterized by the presence of an indole moiety substituted with a methoxy group at the 5-position and an ethyl chain linked to a 3-oxobutanamide group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxyindole.

    Alkylation: The 5-methoxyindole undergoes alkylation with an appropriate ethylating agent to introduce the ethyl chain.

    Amidation: The resulting intermediate is then subjected to amidation with 3-oxobutanoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may interact with G-protein-coupled receptors or inhibit specific enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-Iodo-5-methoxy-1H-indol-3-yl)ethyl)acetamide: Shares a similar indole structure with an iodo substitution.

    5-Methoxy-N,N-diisopropyltryptamine: Another indole derivative with methoxy substitution.

Uniqueness

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide is unique due to its specific substitution pattern and the presence of the 3-oxobutanamide group, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

112081-40-0

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxobutanamide

InChI

InChI=1S/C15H18N2O3/c1-10(18)7-15(19)16-6-5-11-9-17-14-4-3-12(20-2)8-13(11)14/h3-4,8-9,17H,5-7H2,1-2H3,(H,16,19)

InChI Key

NMQJDEDRZIUFBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC

Origin of Product

United States

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